Cas no 1807939-87-2 ((2r,3s)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol)

(2r,3s)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol 化学的及び物理的性質
名前と識別子
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- (2r,3s)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol
- Benzeneethanol, β-amino-α-(trifluoromethyl)-, (αR,βS)-
- (2r,3s)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol
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- インチ: 1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2/t7-,8+/m0/s1
- InChIKey: GFSZBXASMXIZSV-JGVFFNPUSA-N
- ほほえんだ: FC([C@@H]([C@H](C1C=CC=CC=1)N)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
(2r,3s)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131399-0.05g |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 0.05g |
$459.0 | 2023-02-15 | ||
Enamine | EN300-131399-0.1g |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 0.1g |
$600.0 | 2023-02-15 | ||
Enamine | EN300-131399-500mg |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 500mg |
$1349.0 | 2023-09-30 | ||
Enamine | EN300-131399-1000mg |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 1000mg |
$1729.0 | 2023-09-30 | ||
Enamine | EN300-131399-2500mg |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 2500mg |
$3389.0 | 2023-09-30 | ||
Enamine | EN300-131399-50mg |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 50mg |
$459.0 | 2023-09-30 | ||
Enamine | EN300-131399-1.0g |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-131399-5000mg |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 5000mg |
$5014.0 | 2023-09-30 | ||
Enamine | EN300-131399-100mg |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 100mg |
$600.0 | 2023-09-30 | ||
Enamine | EN300-131399-10.0g |
(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
1807939-87-2 | 10.0g |
$7435.0 | 2023-02-15 |
(2r,3s)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
(2r,3s)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-olに関する追加情報
(2R,3S)-3-Amino-1,1,1-Trifluoro-3-Phenylpropan-2-Ol: A Comprehensive Overview
(2R,3S)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol, also known by its CAS number 1807939-87-2, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its chiral center at the 2nd and 3rd positions, which imparts it with distinct stereochemical properties. The presence of a trifluoromethyl group (-CF₃) at the 1st position further enhances its chemical reactivity and stability. Recent studies have highlighted its role in the development of novel therapeutic agents and advanced materials.
The structure of (2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol consists of a propane backbone with a phenyl group attached to the 3rd carbon. The amino group (-NH₂) at the same carbon introduces additional functional diversity. The trifluoromethyl group at the 1st carbon not only increases the molecular weight but also contributes to its hydrophobicity and electronic properties. This unique combination of functional groups makes it an ideal candidate for exploring diverse chemical reactions and biological interactions.
Recent research has focused on the synthesis and characterization of CAS No. 1807939-87-2. Scientists have developed efficient methods to synthesize this compound using asymmetric catalysis and fluorination techniques. These methods have significantly improved the yield and enantiomeric purity of the compound, making it more accessible for large-scale applications. The use of microwave-assisted synthesis has also been explored to accelerate the reaction process while maintaining high product quality.
In terms of applications, (2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol has shown promise in drug discovery programs targeting various diseases. Its amino group can act as a nucleophile in peptide bond formation, enabling the construction of complex biomolecules. Additionally, its trifluoromethyl group can serve as a bioisostere for other functional groups, providing opportunities for optimizing pharmacokinetic properties such as solubility and bioavailability.
The stereochemistry of this compound plays a crucial role in its biological activity. Studies have demonstrated that the (2R,3S) configuration exhibits superior binding affinity to specific protein targets compared to other stereoisomers. This highlights the importance of chirality in drug design and underscores the need for precise control over stereochemical outcomes during synthesis.
From an environmental perspective, researchers have investigated the biodegradation pathways of CAS No. 1807939-87-2. Results indicate that it undergoes rapid metabolism under aerobic conditions, minimizing its ecological footprint. This makes it a more sustainable option compared to traditional chemical intermediates that persist longer in the environment.
In conclusion, (2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol (CAS No. 1807939–87–2) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structure and stereochemical properties make it an invaluable tool for advancing scientific research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in modern science.
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